![molecular formula C15H17N7S B6452553 2-{4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile CAS No. 2549031-23-2](/img/structure/B6452553.png)
2-{4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile
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Overview
Description
The compound “2-{4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, a methylsulfanyl group, and a nitrile group . Pyrimidine derivatives have been studied for their diverse biological potential .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a piperazine ring, a methylsulfanyl group, and a nitrile group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .Mechanism of Action
Target of Action
The primary targets of pyrimidine derivatives, such as 2-{4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile, are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
These pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases . The compound interacts with its targets, leading to changes in the protein kinases’ activity, which in turn affects cell growth and metabolism .
Biochemical Pathways
The inhibition of protein kinases affects several biochemical pathways. These pathways are responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The downstream effects of these pathways are disrupted, leading to the potential anticancer activity of the compound .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have good bioavailability
Result of Action
The result of the compound’s action is the potential inhibition of cancer cell growth and metabolism . By inhibiting protein kinases, the compound disrupts the normal functioning of these enzymes, leading to changes in cell growth and metabolism . This can result in the death of cancer cells, showing the compound’s potential as an anticancer agent .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7S/c1-11-9-13(20-15(18-11)23-2)21-5-7-22(8-6-21)14-17-4-3-12(10-16)19-14/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKQZQHQMVOUAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=CC(=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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